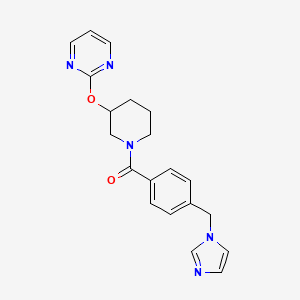
(4-((1H-imidazol-1-yl)methyl)phenyl)(3-(pyrimidin-2-yloxy)piperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (4-((1H-imidazol-1-yl)methyl)phenyl)(3-(pyrimidin-2-yloxy)piperidin-1-yl)methanone is a complex organic molecule that contains an imidazole ring, a pyrimidine ring, and a piperidine ring . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of 4- (4- (1H-imidazol-1-yl)phenyl)-6-arylpyrimidin-2-amines involved the N-arylation of imidazole with 4-fluorobenzaldehyde using hexadecyltrimethylammonium bromide as a catalyst to give 4- (1H-imidazol-1-yl) benzaldehyde . This was then treated with substituted acetophenones to yield corresponding chalcones . Each chalcone on further reaction with guanidine hydrochloride resulted in the title compounds .Molecular Structure Analysis
The molecular structure of this compound can be deduced from its name. It contains an imidazole ring attached to a phenyl ring through a methylene bridge. This phenyl ring is further attached to a piperidine ring through a methanone bridge. The piperidine ring is substituted with a pyrimidin-2-yloxy group .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be influenced by the presence of the imidazole, pyrimidine, and piperidine rings. These rings are known to participate in a variety of chemical reactions. For instance, the imidazole ring can act as a nucleophile in substitution reactions .Scientific Research Applications
Synthesis Techniques and Chemical Properties
A study focused on the synthesis of 1,3-diarylated imidazo[1,5-a]pyridine derivatives, including compounds structurally related to the query chemical, highlighting a one-pot synthesis method that results in compounds with significant Stokes' shifts and quantum yields, suggesting applications in the development of luminescent materials (Volpi et al., 2017).
Another research presented a novel tandem annulation reaction to synthesize structurally similar compounds, emphasizing the versatility of these chemical frameworks for creating diverse molecular architectures (Yan-qing Ge et al., 2011).
Antimicrobial and Antimycobacterial Activities
- An investigation into [2-(substituted phenyl)-imidazol-1-yl]-pyridin-3-yl-methanones demonstrated significant antimicrobial and antimycobacterial activities, with certain compounds showing potency comparable to standard drugs like ciprofloxacin and ethambutol, indicating potential for therapeutic applications in treating infections (Narasimhan et al., 2011).
Analytical and Pharmaceutical Analysis
- Research on nonaqueous capillary electrophoresis of imatinib mesylate and related substances, including those with pyrimidinyl and imidazolyl groups, underscores the method's effectiveness for quality control in pharmaceuticals, pointing to the compound's utility in analytical chemistry (Lei Ye et al., 2012).
Novel Synthesis Methods
- A new method for the synthesis of (2-aminopyridin-4-yl)methanol was developed, showcasing the chemical versatility of pyrimidine and imidazole derivatives for constructing complex molecular structures, which could be relevant for the synthesis of related compounds (Lifshits et al., 2015).
Future Directions
Properties
IUPAC Name |
[4-(imidazol-1-ylmethyl)phenyl]-(3-pyrimidin-2-yloxypiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O2/c26-19(17-6-4-16(5-7-17)13-24-12-10-21-15-24)25-11-1-3-18(14-25)27-20-22-8-2-9-23-20/h2,4-10,12,15,18H,1,3,11,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIKIVYHZELFWCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=C(C=C2)CN3C=CN=C3)OC4=NC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
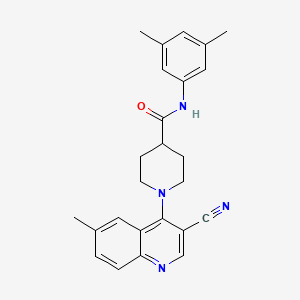
![N-benzyl-N'-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]oxamide](/img/structure/B2707390.png)
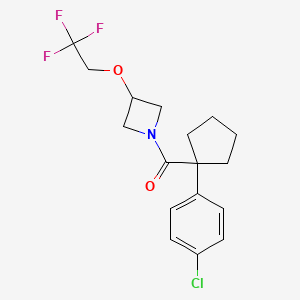

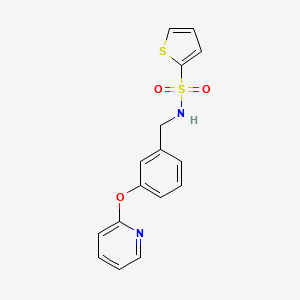
![(Z)-1,4-dimethyl-N-(7-(prop-2-yn-1-yl)-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)-1H-pyrazole-5-carboxamide](/img/structure/B2707396.png)
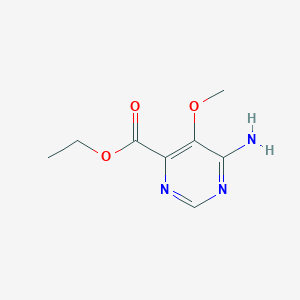
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-diethoxybenzamide](/img/structure/B2707400.png)
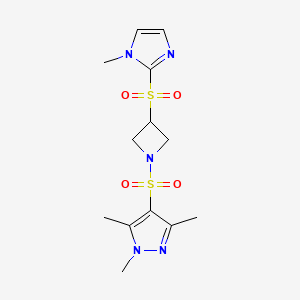


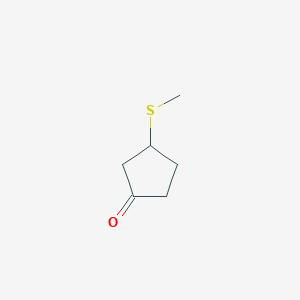
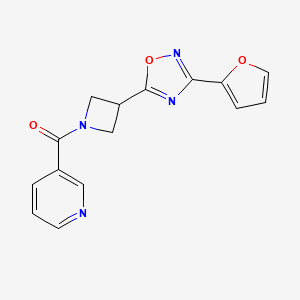
![2-amino-1-(furan-2-ylmethyl)-N-(thiophen-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2707407.png)
